molecular formula C19H24O3 B032396 11beta-Hydroxyboldione CAS No. 898-84-0

11beta-Hydroxyboldione

Cat. No.: B032396
CAS No.: 898-84-0
M. Wt: 300.4 g/mol
InChI Key: ZHOLUHXKCIXGSR-KCZNZURUSA-N
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Description

Biochemical Analysis

Biochemical Properties

11beta-Hydroxyboldione interacts with several enzymes, proteins, and other biomolecules. The most notable interaction is with the enzyme 11beta-Hydroxysteroid Dehydrogenase (11β-HSD), which regulates the conversion of inert cortisone to active cortisol . This interaction plays a crucial role in the regulation of glucocorticoid and mineralocorticoid receptors .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with 11β-HSD. This interaction influences cell function by modulating the availability of active glucocorticoids for the glucocorticoid receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly with the enzyme 11β-HSD. It influences the enzyme’s activity, leading to changes in the levels of active cortisol and cortisone . This interaction can result in changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

These effects could include threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway regulated by 11β-HSD. This enzyme catalyzes the interconversion of cortisone to cortisol, a crucial process in the metabolism of carbohydrates, lipids, and proteins .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its interaction with 11β-HSD, it is likely to be found in areas where this enzyme is present, such as the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxyboldione typically involves the hydroxylation of boldenone. The process begins with boldenone, which undergoes a hydroxylation reaction at the 11-beta position. This reaction is often catalyzed by specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group at the 11-beta position is converted to a ketone group.

    Reduction: The compound can also be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: Substitution reactions can occur at different positions on the steroid backbone, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of this compound.

    Catalysts: Enzymes or metal catalysts may be employed to facilitate specific reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 11-keto derivatives, while reduction can produce various hydroxylated compounds.

Scientific Research Applications

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroid compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone activity.

    Medicine: Research has explored its potential use in hormone replacement therapy and the treatment of muscle-wasting conditions.

    Industry: It is used in the development of performance-enhancing drugs and supplements.

Comparison with Similar Compounds

    Boldenone: The parent compound of 11beta-Hydroxyboldione, known for its anabolic properties.

    Testosterone: A naturally occurring androgen with similar anabolic effects.

    Nandrolone: Another synthetic anabolic steroid with comparable properties.

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 11-beta position, which can influence its biological activity and metabolism. This structural modification may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOLUHXKCIXGSR-KCZNZURUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432127
Record name (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898-84-0
Record name 11beta-Hydroxyboldione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000898840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Androstadien-11β-ol-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11.BETA.-HYDROXYBOLDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5716EN1N08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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